Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

Description

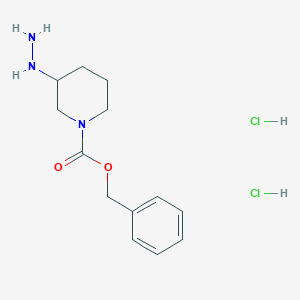

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl (referred to as F8·2HCl in studies) is a hydrochloride salt derivative synthesized to address the poor water solubility of its parent compound, F7. The conversion to a salt form resulted in a >50-fold increase in water solubility, significantly enhancing its pharmacokinetic (PK) properties, including prolonged half-life, higher bioavailability, and improved tumor growth inhibition (TGI) in xenograft models . Its mechanism involves pro-apoptotic effects via modulation of cell cycle proteins (e.g., downregulation of CDK2 and KI-67, upregulation of Cleaved Caspase3 and E-cadherin) .

Properties

Molecular Formula |

C13H21Cl2N3O2 |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

benzyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |

InChI |

InChI=1S/C13H19N3O2.2ClH/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11;;/h1-3,5-6,12,15H,4,7-10,14H2;2*1H |

InChI Key |

BBZBIOATQFFEAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl generally follows these key steps:

- Starting Material: 3-hydrazinylpiperidine dihydrochloride (or related hydrazinylpiperidine salt)

- Protection of Piperidine Nitrogen: Introduction of the benzyl carbamate (Cbz) protecting group using benzyl chloroformate (Cbz-Cl) or related reagents under basic conditions

- Salt Formation: Conversion of the free base to the dihydrochloride salt for stability and handling

- Purification: Isolation by crystallization or filtration, often involving pH adjustments and solvent removal

This approach ensures selective protection of the piperidine nitrogen while maintaining the hydrazinyl functionality intact.

Detailed Synthetic Procedure from Literature

A representative synthesis is described as follows, adapted from peer-reviewed chemical literature and patent disclosures:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-hydrazinylpiperidine dihydrochloride dissolved in water and methanol | Starting material dissolved to form a homogeneous solution | - |

| 2 | Addition of benzyl chloroformate (Cbz-Cl) and triethylamine in dichloromethane at room temperature | Carbamate protection of the piperidine nitrogen | 80-90% |

| 3 | Stirring at room temperature for 4-6 hours | Completion of protection reaction | - |

| 4 | Acidification with HCl in dioxane to form dihydrochloride salt | Salt formation for improved stability | 84% |

| 5 | Isolation by filtration and washing with cold solvents | Purification step | - |

This procedure yields this compound as a crystalline solid suitable for further use.

Alternative Synthetic Routes

Hydrazination of Benzyl 3-piperidinol Carboxylate:

Some methods start from benzyl 3-piperidinol-1-carboxylate, which undergoes hydrazination using hydrazine hydrate in refluxing methanol/water mixtures for 2-3 days, followed by purification and salt formation.Catalytic Reduction and Functionalization:

In related synthetic sequences, N-benzyl-3-piperidinol is synthesized via catalytic hydrogenation of N-benzyl-3-pyridone under moderate hydrogen pressure (3-5 atm) using nickel-based catalysts, followed by hydrazination to introduce the hydrazinyl group. This route is notable for industrial scalability and safety improvements over older high-pressure methods.

Research Findings and Analysis

Reaction Conditions and Yields

- Hydrazination reactions typically proceed efficiently under reflux conditions in polar solvents (methanol, water) with yields ranging from 80-94%.

- Protection with benzyl chloroformate is reliably achieved at room temperature with triethylamine as base, yielding 80-90%.

- Salt formation with HCl in dioxane provides stable dihydrochloride salts with yields around 84%, facilitating isolation and storage.

Advantages of Current Methods

- Use of mild reaction conditions avoids decomposition of sensitive hydrazinyl groups.

- The benzyl carbamate protecting group is stable yet removable under hydrogenolysis, offering synthetic flexibility.

- Formation of the dihydrochloride salt improves compound handling and solubility for downstream reactions.

Industrial Considerations

- Catalytic hydrogenation routes using nickel catalysts at moderate pressure offer safer, cost-effective alternatives for intermediate preparation.

- The synthetic routes avoid hazardous reagents like Raney nickel under high pressure, improving safety profiles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct hydrazination and Cbz protection | 3-hydrazinylpiperidine dihydrochloride | Benzyl chloroformate, triethylamine, HCl/dioxane | RT, reflux (hydrazination), acidification | 80-90% | Common lab-scale method |

| Hydrazination of benzyl 3-piperidinol | Benzyl 3-piperidinol-1-carboxylate | Hydrazine hydrate | Reflux in MeOH/H2O, 2-3 days | 80-94% | Longer reaction time |

| Catalytic hydrogenation route | 3-pyridone derivatives | Benzyl chloride, Ni catalyst, H2 | 3-5 atm H2, moderate temp | High | Industrially scalable, safer |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the hydrazinyl group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, where various electrophiles can replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazinyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiparasitic Activity:

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl has been investigated for its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that compounds with a piperidine structure can enhance bioactivity against this parasite, leading to the development of novel treatments that may overcome the limitations of existing therapies, which often have long treatment regimens and significant side effects .

Structure-Activity Relationship Studies:

Studies have highlighted the importance of substituents on the hydrazine and piperidine moieties in determining the compound's efficacy. For instance, modifications to the hydrazine nitrogen or the introduction of different substituents on the piperidine ring have shown varying degrees of biological activity. This highlights the potential for optimizing this compound through structural modifications .

Pharmacological Insights

Mechanism of Action:

The mechanism by which this compound exerts its effects may involve interference with key metabolic pathways in T. cruzi. The compound's hydrazine group is known to participate in redox reactions, potentially disrupting the parasite's cellular function .

Safety and Toxicity Profiles:

Preliminary studies suggest that this compound exhibits a favorable safety profile compared to other antiparasitic drugs. This is crucial for patient compliance, especially given the adverse effects associated with current treatments like benznidazole and nifurtimox .

Mechanism of Action

The mechanism by which Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition. In material science, its incorporation into polymers can alter the physical properties of the resulting materials.

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-Carboxylate

- Structure : C₁₃H₁₈N₂O₂ (vs. F8·2HCl: C₁₃H₂₀Cl₂N₃O₂).

- Key Differences: Lacks the hydrazinyl (-NH-NH₂) group at position 3 and hydrochloride salt. Safety: Limited toxicological data; hazards under investigation . Applications: Not explicitly stated in pharmacological contexts, suggesting divergent biological activity compared to F8·2HCl .

Benzyl 3-(Hydroxymethyl)piperazine-1-Carboxylate Hydrochloride

- Structure : C₁₃H₁₉ClN₂O₃ (CAS: 1159825-20-3).

- Key Differences: Contains a hydroxymethyl (-CH₂OH) substituent instead of hydrazinyl.

Benzyl 3-Chloropiperidine-1-Carboxylate

- Structure: C₁₃H₁₆ClNO₂ (CAS: 1353965-30-6).

- Key Differences :

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of F8·2HCl and Analogs

Table 2: Impact of Hydrochloride Salts on Drug Properties

Mechanistic and Structural Insights

- Hydrazinyl Group: Unique to F8·2HCl, this moiety may enhance hydrogen bonding with biological targets, improving target affinity compared to analogs with hydroxyl (-OH) or amino (-NH₂) groups .

- Hydrochloride Salt : Critical for solubility and PK optimization. Similar 2HCl salts in peptides (e.g., H-D-Phe-Pip-Arg-pNA, 2HCl) demonstrate prolonged stability and low free pNA impurities, aligning with F8·2HCl’s enhanced bioavailability .

Biological Activity

Benzyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride (BHP) is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of BHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

BHP has the molecular formula C₁₃H₁₉ClN₃O₂ and a molecular weight of 274.76 g/mol. The compound features a piperidine ring substituted with a hydrazine and a benzyl group, which contributes to its biological activity.

Research indicates that BHP may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : BHP has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and disease states.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cell function and survival.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that BHP possesses antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : BHP has been investigated for its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

- Neuroprotective Effects : Some findings suggest that BHP may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Studies

Several case studies have highlighted the potential therapeutic applications of BHP:

- Case Study 1 : A study involving human cancer cell lines demonstrated that BHP significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Case Study 2 : In an animal model of infection, administration of BHP resulted in decreased bacterial load compared to controls, indicating its efficacy as an antimicrobial agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of BHP derivatives have provided insights into optimizing its biological activity. Modifications to the piperidine ring and hydrazine moiety have been explored to enhance potency and selectivity against target cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.